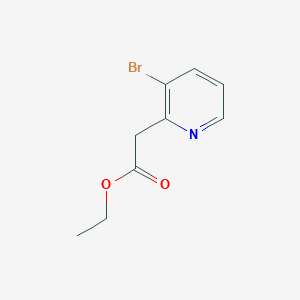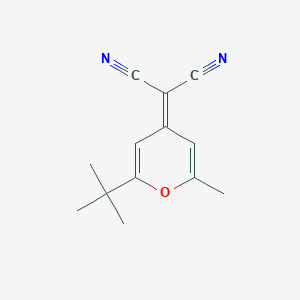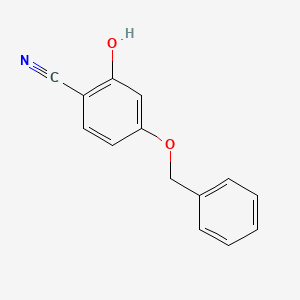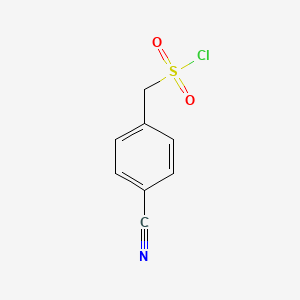
Ethanedione, di-4-pyridinyl-
Übersicht
Beschreibung
Ethanedione, di-4-pyridinyl- is an organic compound with the molecular formula C12H8N2O2 It is characterized by the presence of two pyridine rings attached to an ethane-1,2-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanedione, di-4-pyridinyl- can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures without a catalyst or solvent. The resulting product is then treated with ethyl acetate to yield di(pyridin-4-yl)ethane-1,2-dione . Another method involves the use of a stereospecific diaza-Cope rearrangement, which provides an efficient route to obtain enantiomerically pure di(pyridin-4-yl)ethane-1,2-dione .
Industrial Production Methods
While specific industrial production methods for di(pyridin-4-yl)ethane-1,2-dione are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and straightforward reaction conditions makes these methods suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanedione, di-4-pyridinyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine rings and the ethane-1,2-dione moiety.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the pyridine rings under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of di(pyridin-4-yl)ethane-1,2-dione can yield pyridine carboxylic acids, while reduction can produce dihydropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethanedione, di-4-pyridinyl- has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism by which di(pyridin-4-yl)ethane-1,2-dione exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting catalytic activity or binding affinity to biological targets. The compound’s structure allows it to participate in various molecular interactions, making it a versatile tool in both chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
Ethanedione, di-4-pyridinyl- can be compared with other similar compounds, such as:
1,2-Di(pyridin-2-yl)ethane-1,2-dione: This compound has pyridine rings attached at the 2-position instead of the 4-position, leading to different chemical properties and reactivity.
1,2-Di(pyridin-4-yl)ethylene: This compound has a double bond between the carbon atoms, which affects its electronic structure and reactivity compared to the dione.
The uniqueness of di(pyridin-4-yl)ethane-1,2-dione lies in its specific arrangement of pyridine rings and the ethane-1,2-dione moiety, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
1,2-dipyridin-4-ylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMXKCIJTKUBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558488 | |
| Record name | Di(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95195-42-9 | |
| Record name | Di(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)









![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)


